6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
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Overview
Description
Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. The shared atom is called the spiroatom, usually a quaternary carbon. In the case of “6-Methylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid”, it is a complex spiro compound with a cyclopropane ring and a carboxylic acid group .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “6-Methylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid”, it contains a carboxylic acid group, which is known to undergo various reactions such as decarboxylation, reduction, and reactions with bases .Scientific Research Applications
Organic Synthesis and Functionalization
Research on cyclopropane derivatives, like those related to 6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid, highlights the importance of these structures in organic synthesis. Cyclopropane-containing compounds are pivotal in drug development due to their unique reactivity and presence in various biologically active molecules. The oxidation of methylene groups adjacent to cyclopropane rings is a direct method for synthesizing carbonylcyclopropanes, simplifying synthetic routes and adhering to principles of atom economy (Sedenkova et al., 2018). This reactivity is fundamental for constructing complex molecules for pharmaceutical applications.
Pharmacological Potential
The structural motif of cyclopropane is integral to the development of new therapeutic agents. Cyclopropane derivatives are explored for their potential in creating compounds with significant biological activity. For instance, the study of 1-Methylcyclopropene highlights its role as an ethylene action inhibitor, with implications for extending the shelf life of fruits and potentially in other areas related to plant growth and metabolism regulation (Blankenship & Dole, 2003). Such insights could guide research into cyclopropane derivatives for developing novel bioactive compounds.
Mechanism of Action
Target of Action
It is known that spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Mode of Action
Compounds with similar structures have been known to interact with their targets in a specific manner, leading to changes in the biological system .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to produce significant effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-8-2-3-10-9(6-8)4-5-13(10)7-11(13)12(14)15/h2-3,6,11H,4-5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPJIAQIZIDBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CC2)CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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